{1-Oxaspiro[4.4]nonan-2-yl}methanesulfonamide
Description
{1-Oxaspiro[4.4]nonan-2-yl}methanesulfonamide (CAS 1595580-18-9) is a spirocyclic sulfonamide with the molecular formula C₉H₁₇NO₃S and a molecular weight of 219.30 g/mol . Its structure features a 1-oxaspiro[4.4]nonane core, where an oxygen atom bridges two fused cyclopentane rings, creating a rigid bicyclic framework.
Properties
Molecular Formula |
C9H17NO3S |
|---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
1-oxaspiro[4.4]nonan-2-ylmethanesulfonamide |
InChI |
InChI=1S/C9H17NO3S/c10-14(11,12)7-8-3-6-9(13-8)4-1-2-5-9/h8H,1-7H2,(H2,10,11,12) |
InChI Key |
GZPLINXGJQXHCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCC(O2)CS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-Oxaspiro[4.4]nonan-2-yl}methanesulfonamide typically involves the reaction of {1-Oxaspiro[4.4]nonan-2-yl}methanesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction conditions and maximize the yield. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
{1-Oxaspiro[4.4]nonan-2-yl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
{1-Oxaspiro[4.4]nonan-2-yl}methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {1-Oxaspiro[4.4]nonan-2-yl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
2.1.1. {1-Oxaspiro[4.4]nonan-2-yl}methanesulfonyl Chloride (CID 102896301)
- Molecular Formula : C₉H₁₅ClO₃S
- Key Differences : The sulfonyl chloride group (-SO₂Cl) replaces the sulfonamide (-SO₂NH₂), making it a reactive intermediate for synthesizing sulfonamides or sulfonate esters.
- Physicochemical Properties : Predicted collision cross sections (CCS) for adducts include 150.5 Ų ([M+H]⁺) and 158.6 Ų ([M+Na]⁺) , critical for mass spectrometry-based differentiation .
2.1.2. 1-Oxaspiro[4.4]nonane-4-carboxamide, N,N-dimethyl-2-oxo (CAS 142183-71-9)
- Molecular Formula: C₁₁H₁₇NO₃
- Key Differences : A carboxamide (-CONMe₂) and ketone (-C=O) replace the sulfonamide group. The carboxamide’s reduced polarity compared to sulfonamide may enhance lipid solubility, influencing bioavailability .
2.1.3. 1-Oxaspiro[4.4]nonan-2-one
- Molecular Formula : C₈H₁₂O₂
- Key Differences: The ketone lacks the sulfonamide group but shares the spiro core. It is used as a perfuming agent with tonka-like odor notes, demonstrating how functional groups dictate industrial applications .
2.2.1. Spiromesifen (Pesticide)
- Structure: Contains a 1-oxaspiro[4.4]nonenone core with a trimethylphenyl substituent.
- Metabolite: 4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one, highlighting the spiro structure’s metabolic stability .
- Application : Acaricidal activity, underscoring the role of substituents (e.g., aromatic groups) in bioactivity .
2.2.2. 4-Methyl-N-((1-oxo-2-oxaspiro[4.4]nonan-3-yl)methyl)-N-tosylbenzenesulfonamide
- Structure : Features a tosyl (-SO₂C₆H₄CH₃) and additional benzene ring.
- Synthesis : Prepared via multistep reactions with 70% yield , demonstrating synthetic accessibility of complex spiro-sulfonamides .
Physicochemical and Spectral Comparisons
Key Research Findings
Synthetic Accessibility : The sulfonamide is likely synthesized via methanesulfonylation of a hydroxymethyl-spiro precursor, as evidenced by analogous reactions with methanesulfonyl chloride (MsCl) in spiroazetidine systems .
Stability: The spiro core contributes to rigidity and stability, as seen in 1-oxaspiro[4.4]nonan-2-one’s resistance to hydrolysis under acidic/alkaline conditions .
Structural-Activity Relationships: Substituents: The trimethylphenyl group in spiromesifen enhances pesticidal activity, while the sulfonamide group may confer target specificity in pharmaceuticals . Ring Size: Smaller spiro systems (e.g., [4.4] vs. [4.5]) significantly alter properties; the [4.4] spiroketone has tonka-like odor, whereas larger analogues exhibit floral notes .
Biological Activity
{1-Oxaspiro[4.4]nonan-2-yl}methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications in treating various diseases.
The molecular formula of this compound is C₉H₁₇NO₃S, with a unique spirocyclic structure that contributes to its biological effects. The compound is classified under sulfonamides, which are known for their diverse pharmacological activities.
Research indicates that this compound may interact with various biological targets, particularly G protein-coupled receptors (GPCRs). GPCRs play a crucial role in numerous physiological processes, including mood regulation, cognition, and pain perception. The compound's ability to modulate these receptors suggests potential applications in treating psychiatric and neurological disorders.
Antidepressant Effects
Studies have shown that compounds similar to this compound can influence serotonin receptors, particularly the 5-hydroxytryptamine receptor 7 (5-HT7). Modulation of this receptor has been linked to improvements in mood and anxiety disorders. The following table summarizes findings related to the antidepressant effects of related compounds:
| Compound | Target Receptor | Effect | Reference |
|---|---|---|---|
| This compound | 5-HT7 | Increased serotonin activity | |
| Similar spirocyclic compounds | 5-HT2A | Mood enhancement | |
| Sulfonamide derivatives | GABA-A | Anxiolytic effects |
Neuroprotective Properties
The neuroprotective effects of this compound have been explored in the context of neurodegenerative diseases. Research indicates that it may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease.
Case Studies
- Alzheimer's Disease Models : In preclinical studies using animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid-beta plaque formation, suggesting a protective role against neurodegeneration.
- Anxiety Disorders : A clinical trial evaluating the efficacy of a related sulfonamide compound demonstrated significant reductions in anxiety levels among participants diagnosed with generalized anxiety disorder, highlighting the potential of this compound as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for {1-Oxaspiro[4.4]nonan-2-yl}methanesulfonamide, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 1-oxaspiro[4.4]nonan-2-yl derivatives (e.g., ketones or alcohols) with methanesulfonamide under controlled conditions. For example, bicyclic ketones may undergo reductive amination or direct sulfonylation. Optimization includes using catalysts (e.g., Lewis acids), anhydrous solvents (e.g., dioxane), and temperature control (40–80°C) to enhance yield .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodology :
- X-ray crystallography : Resolve 3D conformation using software like ORTEP-3 to validate spirocyclic geometry and sulfonamide orientation .
- NMR/IR spectroscopy : - and -NMR confirm proton environments and carbon connectivity. IR identifies sulfonamide S=O stretches (~1350 cm) and spirocyclic ether C-O bonds (~1100 cm) .
- Melting point analysis : Compare experimental values (e.g., 82–85°C for analogous sulfonamides) to literature data for purity assessment .
Q. How should researchers handle solubility and stability challenges during experimental design?
- Methodology :
- Solubility : Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution. Solubility data for structurally related spiro compounds (e.g., 1.067 mol/L in water at room temperature) can guide solvent selection .
- Stability : Store at 0–6°C in airtight containers to prevent hydrolysis or oxidation. Monitor degradation via HPLC with UV detection (λ ~255 nm) .
Advanced Research Questions
Q. What experimental strategies validate the role of this compound in drug design, particularly for enzyme inhibition?
- Methodology :
- Target docking studies : Use computational tools (e.g., AutoDock) to model interactions with enzymes like KRAS or cyclooxygenase-2 (COX-2). Focus on hydrogen bonding between the sulfonamide group and active-site residues .
- In vitro assays : Measure IC values using enzymatic assays (e.g., fluorescence-based inhibition of COX-2) and compare to known inhibitors like NS-398 .
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?
- Methodology :
- Dynamic vs. static structure analysis : NMR may indicate conformational flexibility (e.g., chair-boat transitions in the spirocyclic ring), while X-ray data provide a static snapshot. Use variable-temperature NMR to assess dynamic behavior .
- DFT calculations : Compare experimental and computed -NMR chemical shifts to identify discrepancies arising from crystal packing effects .
Q. What analytical methods detect degradation products or metabolites of this compound?
- Methodology :
- LC-MS/MS : Identify metabolites (e.g., hydroxylated or demethylated derivatives) using high-resolution mass spectrometry. Reference standards for spirocyclic metabolites (e.g., 4-hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one) can aid quantification .
- HPLC-UV : Use C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) to separate degradation products .
Q. How does the reactivity of the sulfonamide group influence derivatization for SAR studies?
- Methodology :
- Nucleophilic substitution : React with alkyl halides or aryl boronic acids to modify the sulfonamide nitrogen. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
- Cross-coupling : Use Pd-catalyzed Suzuki-Miyaura reactions to introduce aryl groups, enhancing steric or electronic effects .
Q. What computational tools are essential for predicting physicochemical properties and bioactivity?
- Methodology :
- PubChem/CC-DPS databases : Retrieve logP, pKa, and topological polar surface area (TPSA) values for solubility and permeability predictions .
- QSAR models : Train models using spirocyclic sulfonamide analogs to correlate structural features (e.g., ring strain, substituent electronegativity) with biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
